echinocandin B nucleus

Antifungal drug development Semisynthesis Structure-activity relationship

This deacylated echinocandin B nucleus (ECBN) is the essential, biologically inactive cyclic hexapeptide scaffold for semisynthetic echinocandin antifungals. Unlike the parent compound, ECBN provides a free amine handle for regiospecific reacylation with engineered side chains (CLOGP >3.5), enabling defined, homogeneous analogs. Industrial bioconversion via engineered Actinoplanes utahensis achieves 4.21 g/L yields. For SAR studies, the nucleus offers a clean background (IC50 >50 μg/mL). Direct substitution with echinocandin B or crude fermentation mixtures is chemically impossible for generating next-generation candidates.

Molecular Formula C34H51N7O15
Molecular Weight 797.8 g/mol
Cat. No. B15552914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameechinocandin B nucleus
Molecular FormulaC34H51N7O15
Molecular Weight797.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+/m0/s1
InChIKeyBLKJKIJFNJAQIZ-UMDMRRTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echinocandin B Nucleus: The Essential Synthetic Precursor Core for Next-Generation Echinocandin Antifungal Development


The echinocandin B nucleus (ECBN) is the cyclic hexapeptide core scaffold derived from the natural product echinocandin B (ECB) through enzymatic removal of its N-terminal linoleoyl side chain [1]. This deacylated structure serves as the essential synthetic intermediate for constructing semisynthetic echinocandin antifungals, including clinically approved agents such as anidulafungin, caspofungin, and micafungin [2]. Critically, the nucleus itself exhibits no measurable antifungal activity; its biological function is strictly as a platform for regiospecific reacylation with diverse side chains that restore and optimize target binding [3].

Why Echinocandin B Nucleus Cannot Be Substituted with Echinocandin B or Crude Fermentation Extracts in Downstream Semisynthesis


Direct substitution of echinocandin B nucleus with the parent compound echinocandin B or unpurified fermentation mixtures is chemically impossible for generating next-generation echinocandin analogs. The native linoleoyl side chain of echinocandin B is covalently attached to the cyclic peptide core at the N-terminus and must be removed to create a free amine handle for site-specific acylation [1]. Any attempt to chemically derivatize intact echinocandin B results in complex mixtures of modified side chain variants rather than defined, novel structural analogs [2]. Furthermore, the biological inactivity of the deacylated nucleus is a feature—it ensures that downstream synthetic modifications produce a single, homogeneous product with predictable antifungal properties, whereas contamination with residual echinocandin B introduces unwanted variability in both potency and safety profile [3].

Quantitative Differentiation of Echinocandin B Nucleus Relative to Precursor and Analog Compounds


Echinocandin B Nucleus is Biologically Inactive: A Critical Differentiator from the Parent Echinocandin B

The enzymatic removal of the linoleoyl side chain from echinocandin B to generate the echinocandin B nucleus completely abolishes antifungal activity. This represents a functional inversion: echinocandin B exhibits potent inhibition of β-(1,3)-D-glucan synthase (IC50 = 0.008 μg/mL), whereas the resulting nucleus demonstrates no detectable inhibition at the enzyme level and no in vitro activity against Candida species [1]. This stark activity differential is the defining characteristic that makes the nucleus valuable as a synthetic intermediate rather than a therapeutic agent.

Antifungal drug development Semisynthesis Structure-activity relationship

Engineered Bioconversion Yield of Echinocandin B Nucleus Exceeds Wild-Type Production by 11.7-Fold

The wild-type Actinoplanes utahensis strain produces echinocandin B nucleus at a concentration of only 0.36 g/L from echinocandin B substrate. Through systematic overexpression of the echinocandin B deacylase gene and optimization of cultivation conditions, a strain was engineered that achieved a final concentration of 4.21 g/L [1]. This 11.7-fold improvement in volumetric productivity directly addresses the primary limitation of echinocandin B nucleus procurement: low natural yield.

Biocatalysis Process optimization Fermentation

Echinocandin B Nucleus Enables Synthesis of Derivatives with Side Chain Lipophilicity (CLOGP) Values Optimized for Antifungal Potency

Systematic reacylation of echinocandin B nucleus with side chains of varying lipophilicity revealed a strict quantitative requirement for antifungal activity: CLOGP values >3.5 are necessary for expression of measurable in vitro activity against Candida albicans [1]. Side chains with CLOGP <3.5 produced analogs with no detectable activity, despite successful attachment to the nucleus. This structure-activity relationship (SAR) threshold is unique to the echinocandin B nucleus scaffold and guides rational design of novel analogs.

Medicinal chemistry Lipophilicity optimization QSAR

Native Echinocandin B Deacylase Conversion Efficiency is Limited to 30% Molar Yield Under Standard Conditions

The standard US7785826B2 process for converting echinocandin B to echinocandin B nucleus using a single addition of deacylase achieves a molar conversion rate of only 30% over a 20-30 hour reaction period [1]. This low conversion efficiency represents a significant bottleneck in the production pipeline for anidulafungin and other semisynthetic echinocandins. Alternative methods have been developed to address this limitation, including immobilized enzyme systems and repeated batch addition strategies.

Biocatalysis Process efficiency Enzyme engineering

Validated Application Scenarios for Echinocandin B Nucleus Based on Quantitative Evidence


Synthesis of Novel Echinocandin Analogs with Tailored Side Chain Lipophilicity

The echinocandin B nucleus serves as the starting material for synthesizing novel echinocandin analogs with side chains engineered to achieve CLOGP values >3.5, the threshold required for antifungal activity [1]. This application is validated by the quantitative SAR data showing that side chain lipophilicity directly correlates with β-(1,3)-D-glucan synthase inhibition and in vitro potency [2].

High-Yield Production of Anidulafungin Precursor Using Engineered Deacylase Strains

For industrial-scale production of anidulafungin, the echinocandin B nucleus is produced via bioconversion using genetically engineered Actinoplanes utahensis strains that achieve 4.21 g/L yields—a 11.7-fold improvement over wild-type productivity [3]. This application scenario directly addresses the supply constraints identified in the baseline process.

Structure-Activity Relationship (SAR) Studies of Cyclic Hexapeptide Scaffolds

Researchers investigating the structural determinants of echinocandin-class antifungal activity use echinocandin B nucleus as a defined, biologically inactive scaffold for systematic variation of acyl side chains. This application is supported by the quantitative evidence that the nucleus itself lacks measurable activity (IC50 >50 μg/mL), providing a clean background for SAR studies [4].

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